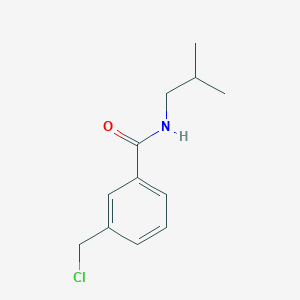![molecular formula C10H10ClN3O2 B1373562 Ethyl-4-Chlor-5-methyl-5H-pyrrolo[3,2-d]pyrimidin-7-carboxylat CAS No. 1234616-53-5](/img/structure/B1373562.png)
Ethyl-4-Chlor-5-methyl-5H-pyrrolo[3,2-d]pyrimidin-7-carboxylat
Übersicht
Beschreibung
Ethyl 4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate is a chemical compound with the molecular formula C10H10ClN3O2 . It has a molecular weight of 225.63 . The compound is solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H8ClN3O2/c1-2-15-9(14)5-3-11-7-6(5)12-4-13-8(7)10/h3-4,11H,2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
Ethyl 4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate is a solid at room temperature . It has a molecular weight of 225.63 . The compound should be stored in a refrigerator .Wissenschaftliche Forschungsanwendungen
Enzyminhibitionstudien
Es wurde berichtet, dass Derivate dieser Verbindung als Enzyminhibitoren wirken . Dies macht sie wertvoll für die Untersuchung biologischer Pfade und für die Entwicklung neuer Therapeutika.
Antimikrobielle Forschung
Die Verbindung hat sich in der antimikrobiellen Forschung als vielversprechend erwiesen. Sie bindet an Enzyme wie die DNA-Gyrase und hemmt das Wachstum von Bakterien wie Mycobacterium tuberculosis .
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The associated hazard statements are H302, H315, H319, and H335, indicating harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively . Precautionary measures include avoiding breathing dust, mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .
Wirkmechanismus
Target of Action
Similar compounds such as 4-chloro-5h-pyrrolo [3,2-d]pyrimidine have been shown to bind to the enzyme dna gyrase .
Mode of Action
Similar compounds have been shown to prevent the breakdown of bacterial dna by binding to the enzyme dna gyrase .
Biochemical Pathways
Similar compounds have been shown to have antimycobacterial activity due to their ability to bind to the enzyme rna polymerase .
Result of Action
Similar compounds have been shown to induce cell cycle arrest and apoptosis in certain cell types .
Action Environment
It is known that the compound should be stored in an inert atmosphere at 2-8°c .
Biochemische Analyse
Biochemical Properties
Ethyl 4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with DNA gyrase and RNA polymerase, enzymes crucial for bacterial DNA replication and transcription . By binding to these enzymes, Ethyl 4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate inhibits their activity, leading to the suppression of bacterial growth and replication.
Cellular Effects
The effects of Ethyl 4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate on various cell types and cellular processes are profound. This compound has been observed to exert antiproliferative effects on cancer cell lines, particularly breast cancer cells . It influences cell function by disrupting cell signaling pathways and altering gene expression, leading to reduced cell proliferation and increased apoptosis. Additionally, Ethyl 4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate affects cellular metabolism by inhibiting key enzymes involved in metabolic pathways.
Molecular Mechanism
At the molecular level, Ethyl 4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of DNA gyrase and RNA polymerase, inhibiting their enzymatic activity . This inhibition prevents the unwinding and transcription of bacterial DNA, leading to the suppression of bacterial growth. Additionally, Ethyl 4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate may also modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate have been studied over time to assess its stability and long-term impact on cellular function. The compound has shown stability under various conditions, with minimal degradation observed over extended periods . Long-term studies have indicated that Ethyl 4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate maintains its inhibitory effects on bacterial and cancer cell growth, suggesting its potential for sustained therapeutic applications.
Dosage Effects in Animal Models
The effects of Ethyl 4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate vary with different dosages in animal models. At lower doses, the compound exhibits significant antibacterial and anticancer activity without notable adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed, indicating the importance of dosage optimization for therapeutic use.
Metabolic Pathways
Ethyl 4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate is involved in various metabolic pathways, primarily through its interaction with enzymes such as DNA gyrase and RNA polymerase . These interactions disrupt the normal metabolic flux, leading to altered levels of metabolites and inhibition of bacterial and cancer cell growth. The compound may also affect other metabolic pathways by modulating the activity of key regulatory enzymes.
Transport and Distribution
Within cells and tissues, Ethyl 4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization to target sites, such as the nucleus and cytoplasm, where it exerts its inhibitory effects. The compound’s distribution is influenced by factors such as cellular uptake, efflux mechanisms, and binding affinity to intracellular proteins.
Subcellular Localization
Ethyl 4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate exhibits specific subcellular localization, primarily targeting the nucleus and cytoplasm . This localization is mediated by targeting signals and post-translational modifications that direct the compound to these compartments. Within the nucleus, it interacts with DNA and transcriptional machinery, while in the cytoplasm, it binds to enzymes and regulatory proteins, modulating their activity and function.
Eigenschaften
IUPAC Name |
ethyl 4-chloro-5-methylpyrrolo[3,2-d]pyrimidine-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O2/c1-3-16-10(15)6-4-14(2)8-7(6)12-5-13-9(8)11/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHJRFRBZZQGKCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C2=C1N=CN=C2Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301137766 | |
| Record name | 5H-Pyrrolo[3,2-d]pyrimidine-7-carboxylic acid, 4-chloro-5-methyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301137766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1234616-53-5 | |
| Record name | 5H-Pyrrolo[3,2-d]pyrimidine-7-carboxylic acid, 4-chloro-5-methyl-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1234616-53-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5H-Pyrrolo[3,2-d]pyrimidine-7-carboxylic acid, 4-chloro-5-methyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301137766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


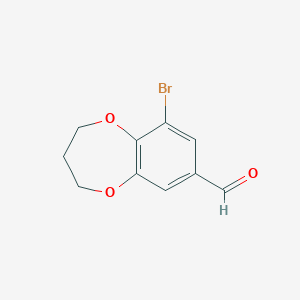
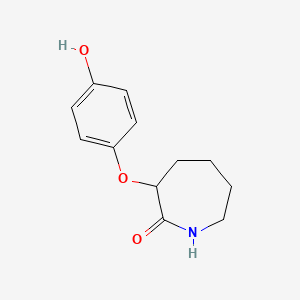
![4-[Butyl(methyl)amino]pyridine-2-carboxylic acid](/img/structure/B1373483.png)
![4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methoxy]phenol](/img/structure/B1373484.png)


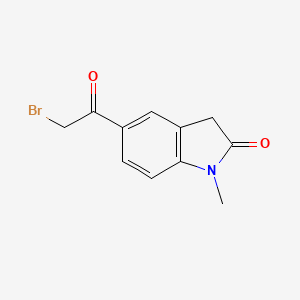

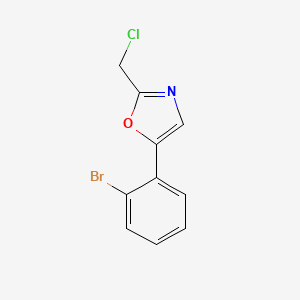
![2-Thia-7-azaspiro[4.4]nonane-6,8-dione](/img/structure/B1373494.png)

![3-[2-(Butan-2-yloxy)phenyl]prop-2-enoic acid](/img/structure/B1373498.png)
